Sodium 2-((4-hydroxyphenyl)azo)benzoate

Biotin quantitation Avidin-biotin assay HABA displacement assay

Standard azo pH indicators like Methyl Red lack the specific avidin-binding geometry required for biotin assays. This HABA sodium salt (CAS 32050-78-5) provides the validated ortho-hydroxyazobenzene-2-carboxylate scaffold for competitive displacement assays. - **Avidin binding**: Kd = 6 × 10⁻⁶ M; ΔA500 upon biotin displacement (Kd = 3 × 10⁻¹⁶ M) - **Detection range**: ≥1 nmol/mL biotin in labeled proteins, nucleic acids, or polymers - **Purification use**: Immobilized for avidin affinity columns with visual color feedback (amber to red) Procurement managers: Standard ambient shipping, 98% purity verified.

Molecular Formula C13H9N2NaO3
Molecular Weight 264.21 g/mol
CAS No. 32050-78-5
Cat. No. B12708883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-((4-hydroxyphenyl)azo)benzoate
CAS32050-78-5
Molecular FormulaC13H9N2NaO3
Molecular Weight264.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+]
InChIInChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1
InChIKeyYCXJEAJKOCMIQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-((4-hydroxyphenyl)azo)benzoate (CAS 32050-78-5): 4-Hydroxyazobenzene-2-carboxylic Acid Sodium Salt for Avidin-Biotin Assays and Colorimetric Detection


Sodium 2-((4-hydroxyphenyl)azo)benzoate (CAS 32050-78-5), also known as 4-hydroxyazobenzene-2-carboxylic acid sodium salt or HABA sodium salt, is a water-soluble azo dye belonging to the class of ortho-hydroxyazobenzenes [1]. With a molecular formula of C13H9N2NaO3 and molecular weight of 264.21 g/mol, this compound is structurally characterized by a para-hydroxy phenyl group linked via an azo (-N=N-) bridge to an ortho-carboxylate-substituted benzene ring, with the carboxylate present as the sodium salt . The compound exhibits distinct pH-dependent spectral properties and serves as a key reagent in the widely used HABA-avidin colorimetric assay for biotin quantitation, where its competitive displacement from avidin by biotin produces a measurable absorbance change at 500 nm .

Avidin-biotin displacement assay probe
Colorimetric biotin quantitation at 500 nm
Ready-to-use aqueous sodium salt formulation

Why Sodium 2-((4-hydroxyphenyl)azo)benzoate (HABA Sodium Salt) Cannot Be Freely Substituted with Methyl Red Sodium Salt or Other Azo Dyes in Biotin Quantitation Assays


Despite sharing the azo chromophore scaffold with common pH indicators such as Methyl Red sodium salt (2-[[4-(dimethylamino)phenyl]azo]benzoic acid sodium salt), sodium 2-((4-hydroxyphenyl)azo)benzoate possesses a fundamentally different molecular recognition capability: specific, reversible binding to the biotin-binding pocket of avidin with a defined affinity constant [1]. Methyl Red sodium salt lacks the para-hydroxy substitution pattern and ortho-carboxylate geometry required for avidin recognition, rendering it incapable of serving as a displaceable probe in biotin quantitation assays [2]. Furthermore, while both compounds function as pH indicators, their transition intervals differ—Methyl Red sodium salt transitions at pH 4.5–6.2, whereas the pH-dependent spectral behavior of HABA-type compounds is tuned by the hydroxyazobenzene-2-carboxylic acid core, affecting both λmax and the pH range of color change [3]. Procurement decisions must therefore be driven by the specific assay context: general acid-base titration versus biotin/avidin-based detection systems.

Lacks avidin recognition Methyl Red sodium salt lacks the 4-hydroxyazobenzene-2-carboxylic acid motif required for specific avidin binding, limiting its use as a displaceable probe.
pH transition range may differ Methyl Red sodium salt transitions at pH 4.5–6.2, while HABA-type compounds exhibit different spectral profiles; indicator substitution may alter titration endpoints.
Free acid may not substitute salt The sodium salt enables direct aqueous reconstitution; the free acid (CAS 1634-82-8) may require organic co-solvents, affecting assay compatibility.

Quantitative Differentiation Evidence for Sodium 2-((4-hydroxyphenyl)azo)benzoate (CAS 32050-78-5) Against Comparators and In-Class Analogs


Avidin Binding Affinity: Sodium 2-((4-hydroxyphenyl)azo)benzoate (HABA) Exhibits Measurable, Reversible Affinity for Avidin (Kd = 6 × 10⁻⁶ M), Enabling Competitive Displacement by Biotin

Sodium 2-((4-hydroxyphenyl)azo)benzoate (as the HABA dye) binds specifically to the biotin-binding site of avidin with a defined dissociation constant (Kd) of 6 × 10⁻⁶ M, as determined by X-ray crystallography and binding studies [1]. In contrast, Methyl Red sodium salt and other azo pH indicators lacking the 4-hydroxyazobenzene-2-carboxylic acid motif exhibit no specific avidin binding. This reversible, moderate-affinity interaction is essential for the HABA displacement assay: HABA is stoichiometrically displaced from avidin by biotin (Kd = 3 × 10⁻¹⁶ M for avidin-biotin), producing a measurable absorbance change at 500 nm that is directly proportional to biotin concentration [2].

Avidin binding affinity
Head-to-head
Kd = 6 × 10⁻⁶ M (avidin); Biotin Kd = 3 × 10⁻¹⁶ M; Methyl Red: no binding
Supports competitive displacement assay design
Reversible binding enables biotin detection at 500 nm
Biotin quantitation Avidin-biotin assay HABA displacement assay Protein biotinylation

pH Indicator Transition Range Comparison: HABA-Type Compounds Shift Absorption Maxima with pH, Distinct from Methyl Red Sodium Salt (pH 4.5–6.2)

Sodium 2-((4-hydroxyphenyl)azo)benzoate exhibits pH-dependent spectral changes characteristic of hydroxyazobenzene-2-carboxylic acid derivatives. While the exact transition interval for the sodium salt form is not tabulated in standard indicator handbooks, its parent acid (HABA) displays a λmax shift upon deprotonation, and related 4-hydroxyazobenzene-2-carboxylic acid derivatives show absorption maxima at approximately 567 nm under acidic conditions and 497 nm under alkaline conditions [1]. In comparison, Methyl Red sodium salt—a structurally distinct azo indicator with a dimethylamino substituent rather than a para-hydroxy group—has a well-documented transition interval of pH 4.5–6.2, changing from red to yellow-orange [2]. This difference in transition range and spectral profile means that substitution of one indicator for the other without validation would yield erroneous endpoint determinations in titration workflows.

pH spectral shift
Method context
λmax ~567 nm (acidic) → ~497 nm (alkaline); Methyl Red: pH 4.5–6.2
Indicator substitution may shift endpoint detection
Verify pH transition interval for titration workflow
pH indicator Colorimetric detection Azo dye Acid-base titration

Solubility and Formulation: Sodium Salt (CAS 32050-78-5) Provides Aqueous Solubility Advantage Over Free Acid (HABA, CAS 1634-82-8) for Ready-to-Use Reagent Preparation

Sodium 2-((4-hydroxyphenyl)azo)benzoate (CAS 32050-78-5) is the sodium salt form of 2-((4-hydroxyphenyl)azo)benzoic acid (HABA free acid, CAS 1634-82-8) . The presence of the sodium carboxylate group significantly enhances water solubility compared to the free acid, which has a melting point of 203–208°C and is less readily dissolved in aqueous buffers . This solubility advantage is critical for preparing the HABA/avidin reagent, where the dye must be dissolved in buffered saline at working concentrations. Commercially, the sodium salt form is supplied as a lyophilized powder that reconstitutes readily in deionized water to yield a ready-to-use HABA/avidin solution .

Aqueous solubility
Data to verify
Sodium salt: readily water-soluble; Free acid: lower solubility, mp 203–208°C
May support direct buffer reconstitution
Source-limited; verify solubility in specific buffer
Aqueous solubility Sodium salt formulation Reagent preparation HABA assay

Detection Sensitivity and Assay Reproducibility: HABA Colorimetric Assay Detects Biotin at Micromolar Concentrations (1 nmol/mL) with Documented Accuracy Limitations Due to Steric Hindrance

The HABA/avidin colorimetric assay utilizing sodium 2-((4-hydroxyphenyl)azo)benzoate is capable of detecting biotin at micromolar concentrations, with a reported detection capability of 1 nmol per mL . However, a comparative study by Rao et al. (1997) demonstrated that the HABA displacement method may underestimate the extent of protein biotinylation due to steric hindrance—biotin moieties on a protein surface may not fully displace HABA from avidin, leading to underreporting of biotin levels [1]. This limitation is not observed with fluorescence-based detection methods, which determine biotin after acid hydrolysis and can detect biotin levels approximately 1000-fold lower than the HABA dye-binding method [2].

Detection sensitivity
Assay context
HABA assay: ~1 nmol/mL; Fluorescence method: ~1000× lower detection; steric hindrance may cause underreporting
Method selection depends on required sensitivity and conjugate type
Review steric hindrance risk for heavily biotinylated proteins
Biotin detection limit Colorimetric assay Steric hindrance Protein biotinylation

Validated Application Scenarios for Sodium 2-((4-hydroxyphenyl)azo)benzoate (CAS 32050-78-5) Based on Quantitative Evidence


Spectrophotometric Quantitation of Biotin and Biotinylated Conjugates via HABA Displacement Assay

The primary validated application of sodium 2-((4-hydroxyphenyl)azo)benzoate is in the HABA colorimetric assay for biotin quantitation. The compound binds avidin at the biotin-binding site with a Kd of 6 × 10⁻⁶ M, producing an orange-red avidin-HABA complex with absorption at 500 nm [1]. Upon addition of biotin-containing samples, biotin (Kd = 3 × 10⁻¹⁶ M) competitively displaces HABA, causing a proportional decrease in A500 absorbance. This method is suitable for detecting biotin at micromolar concentrations (≥1 nmol/mL) in biotinylated proteins, nucleic acids, and small molecules . Users should note that steric hindrance may lead to underestimation of biotinylation extent for heavily modified proteins, and alternative fluorescence-based methods offer approximately 1000-fold higher sensitivity when required [2].

Affinity Chromatography Purification of Avidin and Avidin-Related Proteins Using HABA-Derivatized Columns

Sodium 2-((4-hydroxyphenyl)azo)benzoate can be immobilized to prepare HABA affinity columns for purification of avidin and avidin-related proteins. Avidin binds to the HABA column at pH 4–8.5, producing a visible color change from amber to red, and can be eluted under mild conditions using buffers containing biotin, free HABA, 1.5 M potassium chloride, or pH shifts below 4.0 or above 8.5 [1]. The visible color change provides real-time visual feedback of avidin binding and elution, making this method particularly valuable for educational demonstrations of molecular recognition principles and for preparative purification of fully glycosylated avidin from egg white .

Quantitative Determination of Protein Biotinylation Extent in Bioconjugate Chemistry

In bioconjugate chemistry workflows, sodium 2-((4-hydroxyphenyl)azo)benzoate is employed to determine the extent of biotinylation of proteins and polymers. The HABA assay provides a colorimetric readout of the average number of biotin molecules per protein [1]. This method has been applied to characterize biotinylated chitosan for layer-by-layer self-assembled polymeric barriers in oral wound applications, where HPLC and HABA assays were used to confirm biotinylation extent prior to streptavidin-mediated assembly . The method is also applicable to biotinylated bovine serum albumin, alkaline phosphatase, and horseradish peroxidase conjugates, though users should verify that steric hindrance does not compromise accuracy for their specific conjugate [2].

pH Indicator for Specialized Colorimetric Detection Requiring Hydroxyazobenzene Spectral Profile

Sodium 2-((4-hydroxyphenyl)azo)benzoate exhibits pH-dependent spectral shifts characteristic of 4-hydroxyazobenzene-2-carboxylic acid derivatives, with λmax changing from approximately 567 nm (acidic) to 497 nm (alkaline) [1]. This spectral behavior differs from the pH 4.5–6.2 transition range of Methyl Red sodium salt, which contains a dimethylamino auxochrome that alters its pH response . Researchers requiring a pH indicator with the specific hydroxyazobenzene-2-carboxylate chromophore—for instance, in studies of azo-hydrazone tautomerism or metal complexation—should select this compound rather than assuming interchangeability with Methyl Red or other azo indicators.

Application
Selection Property
Validation Focus
Biotin quantitation via HABA displacement
Avidin-binding specificity and reversible displacement
Linear detection range and biotinylation accuracy
Avidin protein purification
HABA-immobilized affinity matrix with visible binding
Elution condition optimization and binding capacity
Protein biotinylation extent determination
Colorimetric biotin readout per protein conjugate
Steric hindrance interference assessment
pH indicator with 4-hydroxyazobenzene chromophore
pH-dependent spectral shift of the azo-hydrazone tautomeric system
Transition interval verification for method compatibility
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